N-Cyclopentyldeisopropylpropranolol
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Overview
Description
N-Cyclopentyldeisopropylpropranolol is a chemical compound with the molecular formula C18H23NO2*ClH. It is known for its unique structure, which includes a cyclopentyl group, a naphthoxy group, and a propanolamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyldeisopropylpropranolol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Naphthoxy Group: The naphthoxy group is attached via an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.
Formation of the Propanolamine Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyldeisopropylpropranolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N-Cyclopentyldeisopropylpropranolol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Cyclopentyldeisopropylpropranolol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may act as an antagonist at certain receptors, blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways. Additionally, it may inhibit the activity of specific enzymes, leading to alterations in metabolic processes .
Comparison with Similar Compounds
N-Cyclopentyldeisopropylpropranolol can be compared with other similar compounds, such as:
Propranolol: A well-known beta-blocker used in the treatment of hypertension and anxiety.
Nadolol: Another beta-blocker with a longer duration of action.
Timolol: Used in the treatment of glaucoma and hypertension.
Uniqueness: this compound is unique due to its specific structural features, such as the cyclopentyl group and the naphthoxy moiety, which confer distinct pharmacological properties. These structural differences may result in variations in receptor binding affinity, metabolic stability, and therapeutic efficacy compared to other beta-blockers .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c20-16(12-19-15-8-2-3-9-15)13-21-18-11-5-7-14-6-1-4-10-17(14)18;/h1,4-7,10-11,15-16,19-20H,2-3,8-9,12-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBBRRGPPKDIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943481 |
Source
|
Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-33-8 |
Source
|
Record name | N-Cyclopentyldeisopropylpropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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